Silver chlorate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

silver;chlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.ClHO3/c;2-1(3)4/h;(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLBJIZEEMKQKY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

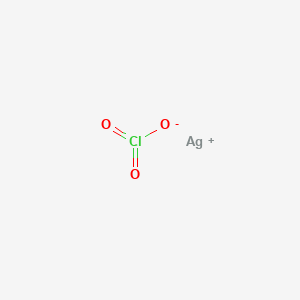

[O-]Cl(=O)=O.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgClO3 | |

| Record name | silver chlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_chlorate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50228454 | |

| Record name | Silver chlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7783-92-8 | |

| Record name | Silver chlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver chlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver chlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER CHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4T3J400JU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Silver Chlorate: A Comprehensive Technical Guide on Crystal Structure and Properties

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure and physicochemical properties of silver chlorate (AgClO₃). The information presented is curated for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for academic and industrial applications.

Crystal Structure

This compound is an inorganic compound that exhibits polymorphism, primarily existing in a tetragonal crystal system at ambient temperature. Upon heating, it undergoes a reversible first-order phase transition to a cubic crystal system.

Tetragonal Phase (Room Temperature)

At room temperature, this compound crystallizes in a body-centered tetragonal lattice. The established space group is I4/m. The chlorate ion (ClO₃⁻) has a trigonal pyramidal geometry.

| Crystallographic Data (Tetragonal Phase) | |

| Crystal System | Tetragonal |

| Space Group | I4/m |

| Molecules per Unit Cell (Z) | 8 |

| Unit Cell Volume | ~579 ų (at 23°C)[1] |

Note: Detailed lattice parameters 'a' and 'c' and atomic coordinates are best obtained from the original crystallographic studies, such as Náray-Szabó and Pócza (1942).

In this structure, there are two distinct silver ion (Ag⁺) sites. One site features Ag⁺ in an 8-coordinate geometry with four shorter (2.62 Å) and four longer (2.75 Å) Ag-O bond lengths. The other site has Ag⁺ in a 4-coordinate geometry with Ag-O bond lengths of 2.41 Å. The chlorate ion has O-Cl bond lengths of approximately 1.51-1.52 Å.[2]

Cubic Phase (High Temperature)

This compound undergoes a phase transition to a primitive cubic structure at 139°C.[1]

| Crystallographic Data (Cubic Phase) | |

| Crystal System | Cubic |

| Bravais Lattice | Primitive |

| Phase Transition Temperature | 139°C |

| Enthalpy of Transition | 0.596 kcal/mol |

| Lattice Constant (a) | 6.681 Å (at 145°C)[1] |

| Molecules per Unit Cell (Z) | 4[1] |

Physicochemical Properties

This compound is a white, crystalline solid that is a strong oxidizing agent. It is also light-sensitive and should be stored in dark containers.[3]

Physical Properties

| Property | Value | Notes |

| Molar Mass | 191.32 g/mol [4] | |

| Appearance | White crystalline solid[3] | Tetragonal prisms[1] |

| Melting Point | 230°C[1][4] | |

| Decomposition Temperature | ~270°C[1][5] | Decomposes into silver chloride and oxygen. |

| Density (Tetragonal) | 4.43 g/cm³[3] | |

| Density (Cubic) | 4.21 g/cm³ |

Solubility

This compound is moderately soluble in water, with its solubility increasing with temperature. It is also slightly soluble in ethanol.[3][5]

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 5 | 8.52 |

| Water | 15 | 10 |

| Water | 25 | 18.03 |

| Water | 35 | 23.74 |

| Water | 80 | 50 |

| Ethanol | - | Sparingly soluble |

Experimental Protocols

Synthesis of this compound via Double Displacement

This protocol describes the most common laboratory synthesis of this compound from silver nitrate and sodium chlorate, which relies on fractional recrystallization for purification.

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium chlorate (NaClO₃)

-

Distilled water

-

Beakers

-

Heating plate with magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Crystallizing dish

-

Ice bath

Procedure:

-

Prepare concentrated aqueous solutions of silver nitrate and sodium chlorate in separate beakers by dissolving the salts in a minimum amount of hot distilled water.

-

While stirring, add the sodium chlorate solution to the silver nitrate solution. The following reaction occurs: AgNO₃(aq) + NaClO₃(aq) → AgClO₃(aq) + NaNO₃(aq)

-

Concentrate the resulting solution by heating to induce crystallization upon cooling.

-

Cool the solution slowly to room temperature, followed by further cooling in an ice bath to maximize the crystallization of this compound, which is less soluble than sodium nitrate at lower temperatures.

-

Collect the this compound crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold distilled water to remove residual sodium nitrate.

-

Recrystallize the crude this compound from hot distilled water for higher purity. This involves dissolving the crystals in a minimum of hot water and allowing them to cool slowly.

-

Dry the purified crystals in a desiccator, protected from light.

References

An In-depth Technical Guide to the Synthesis of Silver Chlorate from Silver Nitrate

This guide provides a comprehensive overview of the primary methods for synthesizing silver chlorate (AgClO₃) from silver nitrate (AgNO₃), with a focus on detailed experimental protocols and quantitative data. The content is intended for researchers, scientists, and professionals in drug development and related chemical fields.

Introduction

This compound is a white, crystalline inorganic compound that serves as a potent oxidizing agent. Its synthesis is of interest for various applications in organic chemistry and as a precursor for other chlorate salts. While several synthetic routes exist, the most common and reliable method starting from silver nitrate is the double displacement reaction with an alkali metal chlorate, typically sodium chlorate. This guide will focus on this primary method and also discuss an alternative pathway involving the disproportionation of a silver hypochlorite intermediate.

Key Properties of this compound:

This compound should be handled with care, as it is a strong oxidizer and can form explosive mixtures with organic compounds. It is also light-sensitive and should be stored in dark containers to prevent slow decomposition.[1] Upon gentle heating, it decomposes to silver chloride and oxygen, but rapid heating can lead to deflagration or explosion.

Data Presentation: Physicochemical Properties

The following tables summarize key quantitative data for the compounds involved in the primary synthesis method.

Table 1: Properties of this compound (AgClO₃)

| Property | Value |

|---|---|

| Molar Mass | 191.32 g/mol |

| Appearance | White, tetragonal or cubic crystals |

| Density | 4.43 g/cm³ |

| Melting Point | 230 °C |

| Decomposition Temperature | 270 °C |

Source: Nicholson, D. G., & Holley, Jr., C. E. (1946). This compound. Inorganic Syntheses, 2, 4-6.[1][2]

Table 2: Solubility of Reactants and Products in Water ( g/100 mL)

| Salt | 0 °C | 15 °C | 80 °C | 100 °C |

|---|---|---|---|---|

| This compound (AgClO₃) | - | 10 | 50 | - |

| Silver Nitrate (AgNO₃) | 122 | - | - | 952 |

| Sodium Chlorate (NaClO₃) | 79 | - | - | 230 |

| Sodium Nitrate (NaNO₃) | 73 | - | - | 180 |

Source: Nicholson, D. G., & Holley, Jr., C. E. (1946). Inorganic Syntheses, 2, 4-6.[1]

Primary Synthesis Method: Double Displacement Reaction

The most straightforward synthesis of this compound from silver nitrate is a metathesis or double displacement reaction with sodium chlorate in an aqueous solution.[1][3][4][5] The reaction proceeds as follows:

AgNO₃(aq) + NaClO₃(aq) → AgClO₃(s) + NaNO₃(aq)

The success of this method relies on the lower solubility of this compound compared to the other salts at reduced temperatures, which allows for its selective crystallization from the solution.[1]

Experimental Protocol

This protocol is adapted from the established procedure in Inorganic Syntheses, Volume 2.[1][6][7]

Materials:

-

Silver Nitrate (AgNO₃): 170 g (1 mole)

-

Sodium Chlorate (NaClO₃): 106 g (1 mole)

-

Distilled Water

-

Ice Bath

Equipment:

-

Beakers

-

Heating plate or water bath

-

Stirring rod

-

Suction filtration apparatus (Büchner funnel, filter flask)

-

Desiccator

Procedure:

-

Preparation of Reactant Solutions:

-

Dissolve 170 g of silver nitrate in 100 mL of distilled water in a beaker.

-

In a separate beaker, dissolve 106 g of sodium chlorate in 100 mL of distilled water.

-

Heat both solutions to approximately 85 °C.[1]

-

-

Reaction and Crystallization:

-

Mix the two hot solutions.

-

Allow the resulting mixture to cool slowly and undisturbed to 0 °C in an ice bath. This compound will crystallize out of the solution.

-

-

Initial Product Isolation:

-

Carefully decant the mother liquor (the remaining solution) from the crystals.[1]

-

Add 50 mL of distilled water that has been pre-cooled to 0 °C to the solid product to wash away impurities.

-

Separate the this compound crystals from the wash water using suction filtration.

-

Expected Yield (Crude): Approximately 150 g (78.5% yield), with a purity of about 95.2%.[1]

Purification by Recrystallization

To achieve a higher purity product, one or two recrystallization steps are necessary.

-

First Recrystallization:

-

Dissolve the crude product from the initial filtration in 125 mL of distilled water heated to 90 °C.

-

Cool the solution to 0 °C to allow the purified this compound to crystallize.

-

Collect the crystals via suction filtration.

-

-

Second Recrystallization (Optional, for >99% purity):

-

Repeat the recrystallization process, dissolving the product from the first step in 120 mL of distilled water at 90 °C.

-

Cool to 0 °C and collect the crystals by suction filtration.

-

-

Drying:

-

Dry the final product in a desiccator, protected from light.

-

Expected Yield (Purified): After two recrystallizations, the expected yield is approximately 118.7 g (62% overall yield) with a purity of 99.7%.[1]

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Alternative Synthesis Route: From Silver(I) Oxide

An alternative method for producing this compound involves bubbling chlorine gas through an aqueous suspension of silver(I) oxide (Ag₂O). Silver(I) oxide can be readily prepared from silver nitrate by precipitation with a hydroxide base. This route proceeds via the formation of an unstable silver hypochlorite (AgOCl) intermediate, which then disproportionates into this compound and silver chloride.[1][7]

The key reaction steps are:

-

Formation of Hypochlorous Acid: Cl₂(g) + H₂O(l) ⇌ HOCl(aq) + HCl(aq)

-

Formation of Silver Hypochlorite: Ag₂O(s) + 2 HOCl(aq) → 2 AgOCl(aq) + H₂O(l)

-

Disproportionation: 3 AgOCl(aq) → AgClO₃(aq) + 2 AgCl(s)

A significant drawback of this method is the concurrent precipitation of silver chloride, which reduces the overall yield of the desired this compound product and necessitates a filtration step for its removal.[1]

Reaction Pathway Diagram

Caption: Alternative synthesis pathway for this compound via disproportionation.

Safety and Handling

-

Oxidizing Agent: this compound is a strong oxidizer. Avoid contact with organic materials, flammable substances, and reducing agents.

-

Light Sensitivity: The compound darkens upon exposure to light and should be stored in amber or foil-wrapped bottles in a cool, dark place.[1]

-

Explosion Hazard: While stable when pure, aged or contaminated this compound can become shock-sensitive. Rapid heating can cause it to explode.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound and its precursors. All procedures should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Solubility of Silver Chlorate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of silver chlorate (AgClO₃) in aqueous and organic media. The data and protocols presented are intended to support research and development activities where this compound is utilized. This compound is a white, tetragonal crystalline solid known for its oxidizing properties and sensitivity to light.[1][2] A thorough understanding of its solubility is critical for its application in organic synthesis and inorganic chemistry experiments.[1][3]

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent and temperature. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Solubility of this compound in Water [1][4][5][6]

| Temperature (°C) | Solubility (g / 100 g H₂O) |

| 10 | 10.4[4][5][6][7] |

| 15 | 10.0[1] |

| 20 | 15.3[4][5][6][7] |

| 25 | 14.46 (g / 100g solution)[4][5][6] |

| 27 | 20.0[1] |

| 40 | 26.8[4][5][6][7] |

| 80 | 50.0[1] |

Table 2: Solubility of this compound in Organic Solvents

This compound exhibits limited but notable solubility in some organic solvents.

| Solvent | Temperature (°C) | Solubility (g / 100 g Solvent) | Reference |

| Ethanol | Not Specified | Slightly soluble / Sparingly soluble | [1][3][5][8] |

| Acetone | 0 | 10.4 | [7] |

| Acetone | 10 | 15.3 | [7] |

| Acetone | 20 | 20.9 | [7] |

| Acetone | 25 | 26.8 | [7] |

Experimental Protocol: Isothermal Solubility Determination

This section details a standardized methodology for determining the solubility of this compound in a given solvent at a constant temperature. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials:

-

This compound (AgClO₃), ≥99.9% purity

-

Solvent of interest (e.g., deionized water, absolute ethanol)

-

Constant temperature water bath or incubator

-

20 mL screw-cap glass vials

-

Magnetic stirrer and stir bars

-

Syringe filters (0.22 µm, solvent-compatible)

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument for quantification (e.g., ICP-MS for silver content, or gravimetric analysis)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the solvent. An excess is necessary to ensure saturation is achieved.

-

Equilibration: Seal the vial tightly and place it in the constant temperature water bath. Stir the mixture vigorously using a magnetic stirrer. Allow the solution to equilibrate for a minimum of 24 hours to ensure the dissolution equilibrium is reached.

-

Phase Separation: After equilibration, cease stirring and allow the undissolved solid to settle for at least 2 hours while maintaining the constant temperature. This step is crucial to avoid particulate matter in the sample.

-

Sample Extraction: Carefully draw a known volume of the clear supernatant using a pre-warmed (or cooled, to match the experimental temperature) syringe. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed volumetric flask.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under controlled conditions (e.g., in an oven at a temperature below the decomposition point of AgClO₃, approx. 270°C). Weigh the remaining solid residue to determine the mass of dissolved this compound.[1]

-

Spectroscopic Method: Dilute the filtered solution to a known volume. Analyze the concentration of silver ions (Ag⁺) using a calibrated analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

-

Calculation: Calculate the solubility in grams of solute per 100 g of solvent. Ensure to account for the density of the solvent at the experimental temperature when converting volumes to masses.

Visualized Workflows and Relationships

To better illustrate the processes and factors involved in solubility studies, the following diagrams are provided.

Caption: Experimental workflow for determining this compound solubility.

Caption: Key factors influencing the solubility of this compound.

References

- 1. This compound [drugfuture.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. webqc.org [webqc.org]

- 4. This compound CAS#: 7783-92-8 [amp.chemicalbook.com]

- 5. This compound CAS#: 7783-92-8 [m.chemicalbook.com]

- 6. This compound | 7783-92-8 [amp.chemicalbook.com]

- 7. Solubility - Sciencemadness Wiki [sciencemadness.org]

- 8. This compound [chemister.ru]

Silver Chlorate (AgClO3): A Technical Overview for Researchers

This guide provides a comprehensive overview of silver chlorate (AgClO3), detailing its chemical properties, synthesis, and safety considerations relevant to laboratory and research applications.

Core Properties of this compound

This compound is an inorganic compound with the chemical formula AgClO3.[1][2][3] It is a white, crystalline solid that is soluble in water. As a strong oxidizing agent, it is a common reagent in inorganic chemistry experiments.[1][3] The compound is light-sensitive and should be stored in tightly sealed, dark containers.[1]

Table 1: Physicochemical Properties of this compound (AgClO3)

| Property | Value |

| Molecular Formula | AgClO3 |

| Molar Mass | 191.32 g/mol [3][4] |

| Appearance | White crystalline solid[1][2][3] |

| Density | 4.443 g/cm³[2] |

| Synonyms | Argentous chlorate, Silver(I) chlorate[2][4] |

Table 2: Elemental Composition of this compound (AgClO3)

| Element | Symbol | Atomic Mass | Mass Percent |

| Silver | Ag | 107.8682 | 56.381%[5] |

| Chlorine | Cl | 35.453 | 18.531%[5] |

| Oxygen | O | 15.9994 | 25.088%[5] |

Experimental Protocols: Synthesis of this compound

Several methods can be employed for the synthesis of this compound in a laboratory setting. The choice of method may depend on the desired purity of the final product and the availability of starting materials.

Protocol 2.1: Double Displacement Reaction

This is the most common method for preparing this compound.[2] It involves the reaction of silver nitrate with sodium chlorate.

-

Reaction: AgNO₃ + NaClO₃ → AgClO₃ + NaNO₃[1]

-

Procedure:

-

Prepare aqueous solutions of silver nitrate and sodium chlorate.

-

Mix the two solutions to initiate the double displacement reaction.

-

The resulting solution will contain both this compound and sodium nitrate.

-

Separate the two compounds through fractional recrystallization.[2]

-

Protocol 2.2: Reaction with Chloric Acid

This compound can also be synthesized by reacting chloric acid with silver oxide or silver carbonate.

-

Procedure:

-

Carefully add chloric acid to a suspension of silver oxide (Ag₂O) or silver carbonate (Ag₂CO₃).

-

The reaction will yield a solution of this compound.

-

A notable drawback of this method is the instability of concentrated chloric acid, which may lead to a dilute product potentially contaminated with silver perchlorate.[2]

-

Protocol 2.3: High-Purity Synthesis

For applications requiring high-purity this compound, a reaction between barium chlorate and silver(I) fluoride can be utilized.

-

Procedure:

-

React barium chlorate with silver(I) fluoride in an aqueous solution.

-

Barium fluoride, being nearly insoluble in water, will precipitate out of the solution.

-

The resulting this compound solution is of high purity. The main disadvantage of this method is the high cost of silver fluoride.[2]

-

Chemical Reactions and Applications

This compound is a potent oxidizing agent and participates in several key chemical reactions.

Decomposition: Upon gentle heating, this compound decomposes to form silver chloride and oxygen gas.[3]

-

Reaction: 2AgClO₃(s) → 2AgCl(s) + 3O₂(g)[3]

Oxidation of Organic Compounds: this compound has been demonstrated to be an effective oxidizing agent for certain organic compounds. For instance, it can oxidize crotonic acid and isocrotonic acid.[2]

Preparation of Other Chlorates: this compound can be used to synthesize other chlorate salts through double displacement reactions with metal chlorides.[2]

Safety and Handling

This compound is a hazardous substance that requires careful handling.

-

Oxidizer: As a strong oxidizer, it can ignite or accelerate the combustion of organic materials.[3]

-

Explosive Potential: It is sensitive to shock, friction, and heat and can be explosive.[2][3] Rapid heating can cause it to detonate.[2] It can form an explosive complex with ammonia.[1]

-

Toxicity: Ingestion can lead to moderate toxicity and gastrointestinal irritation.[3] It may also cause argyria, as well as irritation to the eyes, skin, and respiratory system.[1]

Visualized Workflows and Pathways

Diagram 1: Synthesis of this compound via Double Displacement

Caption: Workflow for the synthesis of this compound.

Diagram 2: Decomposition of this compound

References

An In-depth Technical Guide to Silver Chlorate (CAS 7783-92-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of silver chlorate (AgClO₃), a compound of interest in various chemical applications. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and discusses its primary applications and safety considerations.

Core Properties and Characteristics

This compound is an inorganic salt that appears as a white, crystalline solid.[1][2] It is known for its strong oxidizing properties and its sensitivity to light, heat, and shock.[1][3][4] The compound crystallizes in a tetragonal system.[2][3]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | References |

| CAS Number | 7783-92-8 | [1][3][5] |

| Molecular Formula | AgClO₃ | [1][2][3] |

| Molecular Weight | 191.32 g/mol | [1][3][5] |

| Appearance | White tetragonal crystals | [2][3][6] |

| Density | 4.43 g/mL at 25 °C | [3][5][6] |

| Melting Point | 230 °C (decomposes at 270 °C) | [3][5] |

| Water Solubility | 10.4 g/100g H₂O at 10 °C15.3 g/100g H₂O at 20 °C26.8 g/100g H₂O at 40 °C | [5][6] |

| Solubility in Alcohol | Slightly soluble | [3][5] |

Reactivity and Stability

This compound is a potent oxidizing agent and can react violently with organic materials, reducing agents, and flammable compounds.[1][7] It is sensitive to light and should be stored in dark containers to prevent slow decomposition.[2][3] Upon heating, it decomposes to form silver chloride and oxygen.[3][8] Under rapid heating, it can detonate.[1] It is also highly sensitive to shock and friction, classifying it as a primary explosive under certain conditions.[1]

Synthesis and Purification

The most common laboratory-scale synthesis of this compound involves a double displacement reaction between silver nitrate and sodium chlorate, followed by purification via fractional recrystallization.[1][2][4]

Synthesis of this compound

dot

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium chlorate (NaClO₃)

-

Distilled water

-

Ice

Equipment:

-

Beakers

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

Heating plate

-

Ice bath

-

Büchner funnel and flask

-

Vacuum source

-

Filter paper

-

Desiccator

Procedure:

-

Prepare Reactant Solutions:

-

Dissolve a specific molar amount of silver nitrate in a minimal amount of hot distilled water in a beaker.

-

In a separate beaker, dissolve an equimolar amount of sodium chlorate in a minimal amount of hot distilled water.

-

-

Reaction:

-

While stirring, add the sodium chlorate solution to the silver nitrate solution.

-

Continue stirring for a short period to ensure complete reaction.

-

-

Crystallization:

-

Cool the resulting solution in an ice bath to approximately 0 °C to induce the crystallization of this compound. Sodium nitrate, being more soluble at lower temperatures, will remain in the solution.

-

-

Isolation and Purification:

-

Collect the precipitated this compound crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold distilled water to remove any remaining sodium nitrate solution.

-

Dry the purified this compound crystals in a desiccator in the dark.

-

Purification by Recrystallization

For higher purity, the obtained this compound can be recrystallized.

Experimental Protocol: Recrystallization of this compound

Materials:

-

Crude this compound

-

Distilled water

Equipment:

-

Erlenmeyer flasks

-

Heating plate

-

Hot gravity filtration setup (funnel, fluted filter paper)

-

Ice bath

-

Büchner funnel and flask

-

Vacuum source

-

Filter paper

Procedure:

-

Dissolution: In an Erlenmeyer flask, add a minimal amount of hot distilled water to the crude this compound and heat gently until it completely dissolves.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold distilled water.

-

Drying: Dry the pure this compound crystals in a desiccator away from light.

Chemical Reactions and Applications

This compound is a versatile reagent in various chemical transformations, primarily leveraging its properties as an oxidizing agent and a source of silver ions.

Decomposition

The thermal decomposition of this compound is a key reaction, proceeding via the following pathway upon gentle heating[1]:

2 AgClO₃(s) → 2 AgCl(s) + 3 O₂(g)

dot

Caption: Thermal decomposition of this compound.

Applications in Organic Synthesis

This compound serves as an effective oxidizing agent for certain organic compounds.[1][3] For instance, it can be used in the dihydroxylation of alkenes. It is also utilized in the preparation of other chlorate salts through double displacement reactions.[1]

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of synthesized this compound.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic vibrational modes of the chlorate anion (ClO₃⁻) in the this compound molecule.[1]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of finely ground this compound or use an ATR-FTIR spectrometer.

-

Data Acquisition: Record the IR spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

-

Analysis: Identify the characteristic absorption bands for the Cl-O stretching and bending vibrations of the chlorate ion.

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition of this compound. The analysis will show a mass loss corresponding to the release of oxygen upon heating, confirming the decomposition pathway.[1]

Experimental Protocol: Thermogravimetric Analysis

-

Sample Preparation: Place a small, accurately weighed amount of this compound into the TGA sample pan.

-

Instrumentation Setup: Set the temperature program to heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage of mass loss, which should correspond to the theoretical loss of oxygen.

Safety and Handling

This compound is a hazardous substance that requires careful handling.

Hazard Summary:

-

Oxidizing Agent: May intensify fire; oxidizer.[9][10] Keep away from heat, sparks, open flames, and combustible materials.[9][11]

-

Explosive Hazard: Sensitive to shock, friction, and heat.[1] Can detonate with minimal contact.[1]

-

Health Hazards: Causes skin and serious eye irritation.[9][10] May cause respiratory irritation.[9][10] Moderately toxic if ingested.[1] May cause argyria (skin discoloration due to silver deposition) with prolonged exposure.[9][12]

Safe Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]

-

Ventilation: Handle in a well-ventilated area or a fume hood.[9]

-

Storage: Store in a cool, dry, dark place away from combustible materials and reducing agents.[5][6][12] Keep containers tightly closed.[2]

-

Spill and Waste Disposal: In case of a spill, avoid creating dust and eliminate ignition sources.[12] Dispose of waste according to local regulations for hazardous materials.

This technical guide is intended for informational purposes for qualified professionals. All experimental work should be conducted with appropriate safety measures and in compliance with institutional and regulatory guidelines.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chalcogen.ro [chalcogen.ro]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. flinnsci.com [flinnsci.com]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. studylib.net [studylib.net]

- 7. sc-st.univ-batna2.dz [sc-st.univ-batna2.dz]

- 8. homework.study.com [homework.study.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Home Page [chem.ualberta.ca]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Silver Chlorate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silver chlorate (AgClO₃) is an inorganic compound that serves as a strong oxidizing agent.[1] It is a white, crystalline solid that is moderately soluble in water and ethanol.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its molecular structure, thermodynamic properties, reactivity, and synthesis. Detailed experimental protocols for its preparation are also presented, along with important safety and handling information. Quantitative data are summarized in tabular format for ease of reference, and key processes are visualized using diagrams.

Molecular Structure and Bonding

This compound is an ionic compound composed of silver cations (Ag⁺) and chlorate anions (ClO₃⁻).[1] The chlorate ion has a trigonal pyramidal geometry, with the chlorine atom at the apex.[1] The bonding within the chlorate anion is covalent, while the bond between the silver cation and the chlorate anion is ionic.[1] In its solid state, this compound crystallizes in a tetragonal structure.[1][3]

Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | AgClO₃ | [4] |

| Molar Mass | 191.32 g/mol | [5] |

| Appearance | White crystalline solid | [1][3] |

| Crystal Structure | Tetragonal | [1][3] |

| Melting Point | 230 °C (decomposes) | [1][2][6] |

| Decomposition Temp. | ~250-270 °C | [1][2][7] |

| Density | 4.43 - 4.443 g/cm³ at 20-25 °C | [1][2][6] |

Chemical Properties and Reactivity

This compound is a potent oxidizing agent.[1][2] It is sensitive to light and will slowly decompose upon exposure, turning dark.[2] For this reason, it should be stored in dark containers.[1][3]

Thermal Decomposition: Upon gentle heating, this compound decomposes to form silver chloride and oxygen.[2] 2 AgClO₃(s) → 2 AgCl(s) + 3 O₂(g)[8]

When heated rapidly, it can explode.[2]

Reactivity with Other Substances:

-

Mixtures of this compound with organic materials, such as sugars, can burn vigorously.[2]

-

It can be used to prepare other chlorate salts through double displacement reactions with metal chlorides, precipitating silver chloride.[2] MCl(aq) + AgClO₃(aq) → MClO₃(aq) + AgCl(s)[8]

-

It has been shown to be an effective oxidizing agent for some organic compounds.[2]

-

Exposure to ammonia may form the explosive complex triamminethis compound.[3][9]

Solubility: this compound is moderately soluble in water and its solubility increases with temperature.[1] It is also slightly soluble in ethanol.[1][4]

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | References |

| Water | 5 | 8.52 | [2] |

| Water | 10 | 10.4 | [10] |

| Water | 15 | 10 | [2] |

| Water | 20 | 15.3 | [10] |

| Water | 25 | 18.03 | [2] |

| Water | 27 | 20 | |

| Water | 35 | 23.74 | [2] |

| Water | 40 | 26.8 | [10] |

| Water | 80 | 50 | [2] |

| Ethanol | - | Slightly soluble | [1][4] |

Experimental Protocols: Synthesis of this compound

Several methods for the laboratory synthesis of this compound have been reported. The most common methods are detailed below.

Metathesis Reaction between Silver Nitrate and Sodium Chlorate

This is the most common laboratory synthesis route.[1][2]

Reaction: AgNO₃(aq) + NaClO₃(aq) → AgClO₃(s) + NaNO₃(aq)[1][2]

Procedure:

-

Prepare equimolar aqueous solutions of silver nitrate (AgNO₃) and sodium chlorate (NaClO₃).[1]

-

Mix the two solutions at room temperature.[1]

-

This compound and sodium nitrate will be formed.[2]

-

Separate the two compounds from the solution by fractional recrystallization.[2]

Reaction of Chloric Acid with Silver Oxide

Another direct route involves the reaction of chloric acid with silver oxide.[2]

Reaction: 2 HClO₃(aq) + Ag₂O(s) → 2 AgClO₃(aq) + H₂O(l)[8]

Procedure:

-

Carefully add chloric acid (HClO₃) to a suspension of silver oxide (Ag₂O).[2]

-

The reaction yields an aqueous solution of this compound.[8]

-

The product can be isolated by evaporation of the water.

Note: Chloric acid is unstable at high concentrations.[2]

Bubbling Chlorine Gas through a Suspension of Silver Oxide

This method is similar to the preparation of alkali chlorates.[2]

Procedure:

-

Bubble chlorine gas (Cl₂) through an aqueous suspension of silver oxide (Ag₂O).[3][9]

-

This process forms hypochlorous acid/silver hypochlorite, which then disproportionates to this compound and silver chloride.[2]

-

The silver chloride precipitate must be removed by filtration to isolate the this compound solution.[2]

Hazards and Safety Information

This compound is a hazardous substance and must be handled with care.

-

Oxidizing Agent: As a strong oxidizer, it can intensify fires.[5]

-

Explosive Hazard: It is a sensitive explosive, especially when stored for some time or when heated rapidly.[2] It can explode on touch after being stored for a few days.[2]

-

Irritant: It causes skin and serious eye irritation, and may cause respiratory irritation.[5]

-

Toxicity: It is harmful if swallowed or inhaled.[11]

-

Argyria: Prolonged exposure to silver compounds can cause argyria, a permanent bluish-gray discoloration of the skin.[12]

Handling and Storage:

-

Store in a cool, dry, well-ventilated area in tightly closed, dark-colored containers.[3][12]

-

Keep away from organic materials, reducing agents, and other combustible materials.[13]

-

Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[12]

Applications

The applications of this compound are somewhat limited due to its hazardous nature.

-

Oxidizing Agent in Organic Synthesis: It is used as an effective oxidizing agent for certain organic compounds.

-

Precursor for Other Salts: It can be used to prepare other chlorate salts.[2]

-

Laboratory Reagent: It is used in basic inorganic chemistry experiments.[1][3]

Conclusion

This compound is a compound with significant oxidizing properties and a moderate solubility in polar solvents.[1] Its synthesis can be achieved through several laboratory methods, with the metathesis reaction between silver nitrate and sodium chlorate being the most common.[1][2] The inherent instability and explosive nature of this compound necessitate careful handling and storage procedures.[2] While its applications are limited, it remains a compound of interest in specific areas of chemical research and education.[1]

References

- 1. webqc.org [webqc.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. This compound | AgClO3 | CID 9815505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound = 99.9 trace metals 7783-92-8 [sigmaaldrich.com]

- 7. This compound [chemister.ru]

- 8. Buy this compound | 7783-92-8 [smolecule.com]

- 9. This compound - Wikiwand [wikiwand.com]

- 10. Cas 7783-92-8,this compound | lookchem [lookchem.com]

- 11. file1.lookchem.com [file1.lookchem.com]

- 12. colonialmetals.com [colonialmetals.com]

- 13. laboratorynotes.com [laboratorynotes.com]

An In-depth Technical Guide on the Light Sensitivity and Decomposition of Silver Chlorate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silver chlorate (AgClO₃) is a white crystalline solid that exhibits sensitivity to light and heat, leading to its decomposition. This technical guide provides a comprehensive overview of the current understanding of the photochemical and thermal decomposition of this compound. While specific quantitative data for this compound is limited in publicly accessible literature, this document synthesizes available information, draws parallels from analogous compounds such as silver nitrate and silver halides, and outlines the experimental methodologies employed to study these phenomena. The guide includes a summary of known thermal properties, proposed decomposition pathways, and detailed experimental protocols for the characterization of its stability. Visual diagrams generated using Graphviz are provided to illustrate key processes and relationships.

Introduction

This compound is an inorganic salt with notable oxidizing properties. Its sensitivity to external stimuli, particularly light and heat, is a critical consideration for its handling, storage, and application in various fields, including as a potential component in drug development and materials science. The decomposition of this compound can yield various products, including silver chloride (AgCl), silver oxide (Ag₂O), metallic silver (Ag), and oxygen (O₂). Understanding the kinetics and mechanisms of these decomposition pathways is essential for ensuring safety and controlling its chemical behavior.

Physicochemical Properties

This compound is a white, crystalline solid with a molecular weight of 191.32 g/mol [1]. It is more soluble in water than many other silver salts. At room temperature, it crystallizes in the tetragonal system and undergoes a reversible first-order phase transition to a cubic phase at 139°C[2].

Thermal Decomposition

The thermal decomposition of this compound is a key aspect of its stability profile. Upon heating, it is known to decompose, releasing oxygen and forming solid residues.

Quantitative Thermal Analysis Data

Table 1: Thermal Properties of this compound

| Property | Value | Technique | Reference |

| Phase Transition Temperature | 139 °C | DSC | [2] |

| Enthalpy of Phase Transition | 3.12 cal/g (0.596 kcal/mol) | DSC | [2] |

For comparative purposes, the thermal decomposition of the related compound, silver nitrate (AgNO₃), has been studied in detail.

Table 2: Thermal Decomposition Data for Silver Nitrate (AgNO₃)

| Atmosphere | Temperature Range (°C) | Total Mass Loss (%) | Gaseous Products | Solid Residue | Reference |

| Artificial Air | 360 - 515 | 39.0 | NO₂, NO, O₂ | Ag | [2] |

| Argon | 360 - 515 | 37.8 | NO₂, NO, O₂ | Ag | [2] |

Proposed Thermal Decomposition Pathway

Based on the general chemistry of chlorates and the observed products for related silver salts, the thermal decomposition of this compound is proposed to proceed as follows:

Primary Decomposition:

2AgClO3(s)→2AgCl(s)+3O2(g)Possible Secondary Reactions at Higher Temperatures: Further decomposition of silver chloride at very high temperatures is possible but less significant under typical laboratory conditions.

Photochemical Decomposition

This compound exhibits sensitivity to light, particularly in the ultraviolet spectrum, leading to its decomposition. This phenomenon is analogous to the well-documented photodecomposition of silver halides.

Light Sensitivity and Products

Upon exposure to light, this compound darkens, indicating the formation of metallic silver[3][4]. The primary photochemical decomposition reaction is believed to produce silver chloride and oxygen. Further photoreduction can lead to the formation of metallic silver.

Quantitative Photochemical Data

Specific quantitative data, such as the quantum yield for the photochemical decomposition of solid this compound, is not available in the surveyed literature. The quantum yield is a measure of the efficiency of a photochemical process and is defined as the number of moles of a substance reacted per mole of photons absorbed.

Proposed Photochemical Decomposition Pathway

The photochemical decomposition of this compound is hypothesized to occur in a multi-step process initiated by the absorption of a photon (hν).

Initial Excitation:

AgClO3+hν→(AgClO3)∗Primary Decomposition:

(AgClO3)∗→AgCl+1.5O2Secondary Photoreduction:

AgCl+hν→Ag+0.5Cl2

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound decomposition, based on established procedures for similar inorganic salts.

Synthesis of this compound

A common method for the synthesis of this compound is through the reaction of silver nitrate with sodium chlorate in an aqueous solution, followed by fractional crystallization.

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium chlorate (NaClO₃)

-

Deionized water

Procedure:

-

Prepare saturated aqueous solutions of silver nitrate and sodium chlorate separately.

-

Mix the two solutions at room temperature.

-

Cool the resulting solution to induce crystallization of this compound.

-

Separate the this compound crystals by filtration.

-

Recrystallize the product from hot water to improve purity.

-

Dry the purified crystals in a desiccator, protected from light.

Thermal Analysis

Instrumentation:

-

Simultaneous Thermal Analyzer (TGA/DSC)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the dried this compound sample into an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: Place the sample crucible in the instrument's furnace. Use an empty, tared crucible as the reference.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled linear heating rate (e.g., 10 °C/min).

-

Data Acquisition: Continuously record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.

Photochemical Decomposition Analysis

Instrumentation:

-

UV light source (e.g., mercury lamp) with controlled wavelength and intensity.

-

Reaction chamber with a quartz window.

-

Gas analysis system (e.g., Gas Chromatography-Mass Spectrometry, GC-MS).

-

Solid-state analysis techniques (e.g., UV-Vis Spectroscopy, X-ray Diffraction).

Procedure:

-

Sample Preparation: Place a thin, uniform layer of powdered this compound in the reaction chamber.

-

Irradiation: Irradiate the sample with UV light of a specific wavelength and intensity for a defined period.

-

Gaseous Product Analysis: Continuously or intermittently sample the atmosphere of the reaction chamber and analyze the gaseous products using GC-MS to identify and quantify species like O₂ and Cl₂.

-

Solid Residue Analysis: After irradiation, analyze the solid residue using UV-Vis spectroscopy to observe changes in absorbance and XRD to identify the crystalline phases of the decomposition products (e.g., AgCl, Ag).

Conclusion

This technical guide has summarized the current knowledge regarding the light sensitivity and decomposition of this compound. While direct and comprehensive quantitative data remains scarce, the information compiled from analogous compounds and general principles of solid-state chemistry provides a valuable framework for researchers. The proposed decomposition pathways and detailed experimental protocols offer a starting point for further investigation into the precise kinetics and mechanisms governing the thermal and photochemical degradation of this compound. Future research should focus on obtaining precise TGA/DSC data for its decomposition and determining the quantum yield of its photolysis to provide a more complete understanding of this important inorganic compound.

References

Preparation of Silver Chlorate via Double Displacement: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preparation of silver chlorate (AgClO₃) through double displacement reactions. The document details the underlying chemical principles, presents quantitative data, outlines a detailed experimental protocol, and includes visual representations of the synthesis workflow and the core chemical principles.

Introduction

This compound is an inorganic compound that serves as a useful oxidizing agent and a precursor in the synthesis of other chlorates. The preparation of this compound is commonly achieved through a double displacement (or metathesis) reaction, a process where parts of two ionic compounds are exchanged, forming two new compounds. This guide focuses on the most common and accessible double displacement method for synthesizing this compound: the reaction between silver nitrate (AgNO₃) and sodium chlorate (NaClO₃). The success of this synthesis relies on the differential solubility of the resulting salts, enabling the separation and purification of this compound through fractional crystallization.

Core Principles

The synthesis of this compound from silver nitrate and sodium chlorate is governed by the following equilibrium reaction in an aqueous solution:

AgNO₃(aq) + NaClO₃(aq) ⇌ AgClO₃(aq) + NaNO₃(aq)

The forward reaction yields the desired this compound and sodium nitrate as a byproduct. The separation of these two products is feasible due to their different solubility profiles in water at varying temperatures. By carefully controlling the temperature of the solution, this compound can be selectively crystallized while sodium nitrate remains in the solution.

Below is a diagram illustrating the principle of this double displacement reaction.

Quantitative Data

The efficiency of the fractional crystallization process is critically dependent on the solubility of the reactants and products at different temperatures. The following tables summarize the solubility of silver nitrate, sodium chlorate, this compound, and sodium nitrate in water at various temperatures.

Table 1: Solubility of Reactants in Water ( g/100 mL)

| Temperature (°C) | Silver Nitrate (AgNO₃) | Sodium Chlorate (NaClO₃) |

| 0 | 122 | 79 |

| 10 | 170 | 89 |

| 20 | 222 | 101 |

| 25 | 256 | 105.5 |

| 30 | 300 | 110 |

| 40 | 376 | 124 |

| 60 | 525 | 155 |

| 80 | 669 | 190 |

| 100 | 952 | 230 |

Table 2: Solubility of Products in Water ( g/100 mL)

| Temperature (°C) | This compound (AgClO₃) | Sodium Nitrate (NaNO₃) |

| 0 | 7.9 | 73 |

| 10 | 10.1 | 80 |

| 20 | 15.3 | 88 |

| 25 | 20.9 | 92.1 |

| 40 | 26.8 | 104 |

| 60 | 40.0 | 124 |

| 80 | 57.0 | 148 |

| 100 | - | 180 |

As indicated in the tables, this compound is significantly less soluble in cold water compared to sodium nitrate, which forms the basis for its separation by cooling the reaction mixture.

Experimental Protocol

The following protocol is based on the established method found in Inorganic Syntheses, Volume 2.[1]

4.1. Materials and Equipment

-

Silver nitrate (AgNO₃)

-

Sodium chlorate (NaClO₃)

-

Distilled water

-

Beakers

-

Graduated cylinders

-

Heating plate with magnetic stirring

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

-

Desiccator

-

Spatula

-

Glass stirring rod

4.2. Experimental Workflow Diagram

4.3. Step-by-Step Procedure

-

Preparation of Reactant Solutions:

-

In a beaker, dissolve a specific molar equivalent of silver nitrate in a minimal amount of hot distilled water with stirring.

-

In a separate beaker, dissolve an equimolar amount of sodium chlorate in a minimal amount of hot distilled water with stirring.

-

-

Reaction:

-

While stirring, add the sodium chlorate solution to the silver nitrate solution. A clear solution containing all four ions (Ag⁺, NO₃⁻, Na⁺, ClO₃⁻) will be formed.

-

-

Crystallization:

-

Place the beaker containing the mixed solution in an ice bath and cool it to 0°C.

-

As the solution cools, the less soluble this compound will begin to crystallize out of the solution.[2]

-

-

Isolation and Purification:

-

Once crystallization is complete, set up a Büchner funnel with filter paper and connect it to a vacuum flask.

-

Filter the cold solution to collect the this compound crystals.

-

Wash the crystals with a small amount of ice-cold distilled water to remove any remaining sodium nitrate solution.[2]

-

-

Drying:

-

Carefully transfer the collected crystals to a watch glass and place them in a desiccator to dry completely. It is crucial to store the this compound in the dark as it is light-sensitive.[2]

-

Safety Precautions

This compound is a strong oxidizing agent and should be handled with care. The following safety precautions must be observed:

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound and its precursors.

-

Avoid Contamination: Do not allow this compound to come into contact with organic materials, reducing agents, or combustible materials, as this can create explosive mixtures.

-

Light Sensitivity: this compound is sensitive to light and should be stored in a dark, cool, and dry place in a tightly sealed container.[2]

-

Handling: Avoid grinding or subjecting the dry crystals to friction or shock.

-

Disposal: Dispose of any waste materials according to institutional and local regulations for hazardous chemical waste.

Conclusion

The double displacement reaction between silver nitrate and sodium chlorate, followed by fractional crystallization, is an effective and straightforward method for the laboratory-scale synthesis of this compound. A thorough understanding of the solubility properties of the involved salts is paramount for the successful isolation and purification of the final product. Adherence to strict safety protocols is essential when working with this energetic material. This guide provides the necessary theoretical and practical information for researchers and scientists to safely and efficiently prepare this compound for their applications.

References

Methodological & Application

Application Notes and Protocols: Silver Chlorate as an Oxidizing Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver chlorate (AgClO₃) is a powerful oxidizing agent that finds niche applications in organic synthesis. While not as commonly employed as other silver salts like silver nitrate or silver(I) carbonate, its unique properties can be advantageous in specific transformations. This document provides an overview of its application, focusing on its role as a co-oxidant in the catalytic dihydroxylation of alkenes, a critical reaction in the synthesis of complex molecules and drug intermediates. Due to the limited availability of modern, detailed protocols specifically employing this compound, this document combines established principles of catalytic osmylation with available data on this compound to provide a representative experimental procedure.

Safety Precautions: this compound is a strong oxidizer and should be handled with extreme care. It is sensitive to light and can form explosive mixtures with organic materials.[1] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reactions involving this compound should be carried out in a well-ventilated fume hood.

Application: Co-oxidant in Catalytic Dihydroxylation of Alkenes

The syn-dihydroxylation of alkenes to vicinal diols is a fundamental transformation in organic synthesis, providing key building blocks for natural product synthesis and drug development. The reaction is most effectively catalyzed by osmium tetroxide (OsO₄). Due to the high cost and toxicity of OsO₄, catalytic amounts are used in conjunction with a stoichiometric co-oxidant to regenerate the active Os(VIII) species from the reduced Os(VI) intermediate. While N-methylmorpholine N-oxide (NMO) and potassium ferricyanide are the most common co-oxidants, metal chlorates, including this compound, have also been utilized for this purpose.

The primary role of this compound in this context is to re-oxidize the osmium catalyst, allowing the catalytic cycle to continue. The insolubility of the silver chloride (AgCl) byproduct can help drive the reaction to completion.

Catalytic Cycle of Osmium Tetroxide Dihydroxylation

The generally accepted mechanism for the osmium-catalyzed dihydroxylation of an alkene involves a concerted [3+2] cycloaddition of osmium tetroxide to the double bond, forming an osmate ester. This intermediate is then hydrolyzed to yield the cis-diol and a reduced osmium(VI) species. The co-oxidant, in this case, this compound, re-oxidizes the osmium(VI) back to osmium(VIII) to complete the catalytic cycle.

Experimental Protocols

The following is a representative protocol for the catalytic dihydroxylation of an alkene using osmium tetroxide with this compound as the co-oxidant. This protocol is based on general procedures for similar reactions and should be adapted and optimized for specific substrates.

Preparation of this compound

This compound can be prepared by the reaction of silver nitrate with sodium chlorate in water.

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium chlorate (NaClO₃)

-

Deionized water

Procedure:

-

Dissolve silver nitrate (1.0 eq) in a minimal amount of hot deionized water.

-

In a separate flask, dissolve sodium chlorate (1.0 eq) in a minimal amount of hot deionized water.

-

Combine the two hot solutions and allow the mixture to cool slowly to room temperature, and then in an ice bath to 0 °C.

-

This compound, being less soluble than sodium nitrate at lower temperatures, will precipitate.

-

Collect the crystals by vacuum filtration and wash with a small amount of ice-cold deionized water.

-

Dry the this compound crystals in a desiccator in the dark. Store in a dark, well-sealed container.

Representative Protocol: Catalytic Dihydroxylation of Styrene

Materials:

-

Styrene

-

This compound (AgClO₃)

-

Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in tert-butanol)

-

Acetone

-

Water

-

Sodium sulfite (Na₂SO₃)

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a solution of styrene (1.0 mmol) in a mixture of acetone (10 mL) and water (1 mL) in a round-bottom flask, add this compound (1.2 mmol).

-

Stir the mixture at room temperature until the this compound is partially dissolved.

-

To this stirred suspension, add a catalytic amount of osmium tetroxide solution (0.02 mmol).

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction mixture will typically turn dark brown or black as silver chloride precipitates.

-

Upon completion of the reaction (typically 12-24 hours), quench the reaction by adding a saturated aqueous solution of sodium sulfite (10 mL).

-

Stir the mixture vigorously for 30 minutes to reduce any remaining osmium species.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-phenyl-1,2-ethanediol.

Data Presentation

The following table summarizes representative quantitative data for the catalytic dihydroxylation of various alkenes using an OsO₄/co-oxidant system. While specific data for this compound is scarce, the expected yields are generally good, comparable to other chlorate co-oxidants.

| Entry | Alkene Substrate | Co-oxidant | Solvent System | Reaction Time (h) | Yield (%) |

| 1 | Styrene | AgClO₃ (representative) | Acetone/H₂O | 18 | ~85 |

| 2 | 1-Octene | AgClO₃ (representative) | Acetone/H₂O | 24 | ~80 |

| 3 | Cyclohexene | AgClO₃ (representative) | Acetone/H₂O | 16 | ~90 |

| 4 | trans-Stilbene | AgClO₃ (representative) | Acetone/H₂O | 24 | ~75 |

Note: The yields presented for this compound are estimates based on the expected reactivity and should be experimentally verified.

Logical Workflow for Synthesis and Analysis

The overall process from starting materials to the final, purified product can be visualized as a logical workflow.

Conclusion

This compound can serve as a viable, albeit less common, co-oxidant for the osmium-catalyzed dihydroxylation of alkenes. Its primary advantage lies in the precipitation of the silver chloride byproduct, which can facilitate reaction completion. Researchers and drug development professionals can consider this reagent as an alternative to more conventional co-oxidants, particularly in specific applications where the reaction conditions and byproduct profile are favorable. The provided representative protocol and workflows offer a starting point for the exploration of this compound in organic synthesis. However, careful optimization and adherence to strict safety protocols are paramount when working with this energetic and light-sensitive compound.

References

Application Notes and Protocols: Silver Chlorate as a Precursor for Other Chlorate Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver chlorate (AgClO₃) is a versatile and valuable precursor in inorganic synthesis, primarily utilized for the preparation of other metal chlorate salts. Its utility stems from a straightforward metathesis (double displacement) reaction in an aqueous solution. When this compound is reacted with a soluble metal chloride, the highly insoluble silver chloride (AgCl) precipitates, leaving the desired metal chlorate in the solution. This method is particularly effective for synthesizing chlorates of metals whose salts are soluble. The simplicity of the reaction and the ease of separation of the silver chloride byproduct make this an attractive route for obtaining pure chlorate salts in a laboratory setting.

These application notes provide detailed protocols for the synthesis of other chlorate salts using this compound as a precursor, including data on the solubility of various chlorates, safety precautions, and a discussion of the underlying chemical principles.

Principle of Synthesis

The synthesis of metal chlorates from this compound is based on the following general precipitation reaction:

AgClO₃(aq) + MCl(aq) → MClO₃(aq) + AgCl(s)↓

Where 'M' represents a monovalent metal cation (e.g., K⁺, Na⁺, Li⁺) and MCl is the corresponding metal chloride. For divalent metals, the stoichiometry would be adjusted accordingly. The reaction is driven to completion by the precipitation of silver chloride, which has very low solubility in water. The resulting aqueous solution contains the desired metal chlorate, which can then be isolated by filtration to remove the silver chloride, followed by evaporation of the water and subsequent crystallization.

Safety Information and Handling

This compound (AgClO₃):

This compound is a strong oxidizing agent and should be handled with care.[1][2] It is sensitive to light and can decompose upon exposure, so it should be stored in dark, tightly sealed containers.[1][2] Mixtures of this compound with combustible materials, organic compounds, or reducing agents can be flammable or explosive.[1][2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

Metal Chlorates (General):

Metal chlorates are also strong oxidizing agents and can form explosive mixtures with combustible materials.[3][4][5] They should be kept away from heat, sparks, and open flames.[3][4][5] In case of fire, use flooding quantities of water.[3] Harmful if swallowed or inhaled.[3][4]

Quantitative Data: Solubility of Metal Chlorates

The success of isolating the desired metal chlorate product relies on the difference in solubility between the product and any remaining reactants or byproducts. The following table summarizes the solubility of this compound and various metal chlorates in water at different temperatures. This data is crucial for planning the crystallization and purification steps.

| Compound | Formula | 0°C | 10°C | 20°C | 25°C | 40°C | 60°C | 80°C | 100°C |

| This compound | AgClO₃ | - | - | 20.0 | - | - | - | 50.0 | - |

| Barium Chlorate | Ba(ClO₃)₂ | 20.3 | 27.0 | 33.8 | 38.0 | 41.7 | 66.8 | 84.8 | 104.9 |

| Lithium Chlorate | LiClO₃ | 71.1 (at 1.5°C) | - | 81.7 (at 22.1°C) | - | - | - | - | 94.9 |

| Potassium Chlorate | KClO₃ | 3.3 | 7.3 | - | - | 14.5 | 25.9 | 39.7 | 56.2 |

| Sodium Chlorate | NaClO₃ | 79.0 | 89.0 | 98.8 | 105.7 | 125.0 | - | - | 204.0 |

Solubility is expressed in g/100 mL of water.

Experimental Protocols

Protocol 1: Synthesis of Potassium Chlorate (KClO₃) from this compound

This protocol details the synthesis of potassium chlorate via a metathesis reaction between this compound and potassium chloride.

Materials:

-

This compound (AgClO₃)

-

Potassium chloride (KCl)

-

Distilled water

-

Beakers

-

Stirring rod

-

Heating plate with magnetic stirrer

-

Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

-

Crystallizing dish

-

Ice bath

Procedure:

-

Dissolving Reactants:

-

In a 250 mL beaker, dissolve a calculated amount of this compound in distilled water (e.g., 19.14 g, 0.1 mol) with gentle heating and stirring.

-

In a separate 100 mL beaker, dissolve a stoichiometric equivalent of potassium chloride (e.g., 7.46 g, 0.1 mol) in a minimal amount of warm distilled water.

-

-

Reaction and Precipitation:

-

Separation of Silver Chloride:

-

Allow the precipitate to settle.

-

Set up a vacuum filtration apparatus.

-

Carefully decant the supernatant liquid containing the dissolved potassium chlorate into the Buchner funnel and filter.

-

Wash the silver chloride precipitate in the beaker with a small amount of cold distilled water and filter this washing as well to recover any remaining potassium chlorate.

-

The collected solid is silver chloride and should be disposed of according to laboratory safety guidelines.

-

-

Crystallization of Potassium Chlorate:

-

Transfer the filtrate to a clean beaker and heat it on a hot plate to concentrate the solution by evaporating some of the water. Do not boil vigorously.

-

Once the solution is sufficiently concentrated (crystals may start to form on the surface), remove it from the heat and allow it to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize the crystallization of potassium chlorate.[8][9]

-

-

Isolation and Drying of Product:

-

Collect the potassium chlorate crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold distilled water to remove any soluble impurities.[9]

-

Dry the purified potassium chlorate crystals in a desiccator or in a drying oven at a low temperature (e.g., 50-60°C).

-

Weigh the final product and calculate the percent yield.

-

Theoretical Yield Calculation:

The reaction is a 1:1 molar ratio.

-

Moles of AgClO₃ = Mass of AgClO₃ / Molar mass of AgClO₃

-

Theoretical moles of KClO₃ = Moles of AgClO₃

-

Theoretical mass of KClO₃ = Theoretical moles of KClO₃ * Molar mass of KClO₃

Percent Yield Calculation:

Percent Yield = (Actual Yield / Theoretical Yield) x 100%[10][11]

Protocol 2: Purification of Potassium Chlorate by Fractional Crystallization

This protocol is for purifying the synthesized potassium chlorate, particularly if it is contaminated with unreacted starting materials or other soluble byproducts.

Procedure:

-

Dissolve the impure potassium chlorate in a minimum amount of hot distilled water (near boiling).[8][12]

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

As the solution cools, the less soluble potassium chlorate will crystallize out, while more soluble impurities will remain in the solution.[12]

-

To maximize the yield of pure crystals, further cool the solution in an ice bath.

-

Collect the purified potassium chlorate crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold distilled water.

-

Dry the crystals as described in Protocol 1.

Visualizations

References

- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 2. carlroth.com:443 [carlroth.com:443]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. fishersci.ca [fishersci.ca]

- 5. cochise.edu [cochise.edu]

- 6. quora.com [quora.com]

- 7. quora.com [quora.com]

- 8. physicsforums.com [physicsforums.com]

- 9. Making Potassium Chlorate [metallab.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scienceforums.net [scienceforums.net]

Application Notes and Protocols for the Synthesis of Silver Chlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver chlorate (AgClO₃) is an inorganic compound that serves as a valuable reagent in various chemical applications. It is a strong oxidizing agent and a source of silver ions in solution.[1] Its utility is noted in organic synthesis and as a precursor for other chemical preparations.[2][3] These application notes provide a comprehensive overview of the synthesis of this compound, its physicochemical properties, and essential safety protocols for its handling. The detailed experimental protocol is adapted from a well-established procedure to ensure reproducibility and safety in a laboratory setting.[4]

Physicochemical Properties of this compound

This compound typically appears as white, tetragonal crystals.[2] It is sensitive to light and will darken upon exposure due to slow decomposition; therefore, it should be stored in dark, tightly sealed containers.[2][4] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| Molecular Formula | AgClO₃ | [2] |

| Molecular Weight | 191.32 g/mol | [2] |

| Appearance | White, tetragonal crystals | [2] |

| Density | 4.430 g/cm³ at 20°C | [2][5] |

| Melting Point | 230 °C | [2] |

| Decomposition Temperature | 270 °C | [2][5] |

| Solubility in Water | 8.52 g/100 g at 5°C | [5] |

| 10 g/100 g at 15°C | [2][5] | |

| 18.03 g/100 g at 25°C | [5] | |

| 23.74 g/100 g at 35°C | [5] | |

| 50 g/100 g at 80°C | [2][5] | |

| Solubility in Ethanol | Sparingly soluble | [5] |

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via a metathesis reaction between silver nitrate (AgNO₃) and sodium chlorate (NaClO₃), as described in Inorganic Syntheses, Volume 2.[4][6][7] This method relies on the differential solubility of the resulting salts to isolate this compound.

Materials and Equipment

-

Silver nitrate (AgNO₃), 170 g (1 mol)

-

Sodium chlorate (NaClO₃), 106 g (1 mol)

-

Distilled water

-

Beakers (2 x 250 mL)

-

Heating plate or water bath

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

-

Desiccator

-

Dark glass storage bottle

Procedure

-

Preparation of Reactant Solutions:

-

In a 250 mL beaker, dissolve 170 g of silver nitrate in 100 mL of distilled water.

-

In a separate 250 mL beaker, dissolve 106 g of sodium chlorate in 100 mL of distilled water.

-

Heat both solutions to 85°C.[4]

-

-

Reaction and Crystallization:

-

Initial Purification:

-

Recrystallization for Higher Purity:

-

Dissolve the product from the initial filtration in 125 mL of distilled water at 90°C.

-

Cool the solution to 0°C to recrystallize the this compound.

-

Filter the purified crystals by suction.

-

Repeat the recrystallization step with 120 mL of distilled water.[4]

-

-

Drying and Storage:

Safety Precautions